Dodecyl ethyl sulfate

Übersicht

Beschreibung

Dodecyl ethyl sulfate is an anionic surfactant widely used in various industrial and scientific applications. It is known for its ability to reduce surface tension, making it an effective detergent and emulsifier. This compound is part of the broader class of alkyl sulfates, which are commonly used in cleaning products, personal care items, and as laboratory reagents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dodecyl ethyl sulfate can be synthesized through the sulfation of dodecyl alcohol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with an appropriate base such as sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where dodecyl alcohol is reacted with sulfur trioxide in a falling film reactor. The resulting intermediate is then neutralized with sodium hydroxide to produce the final product. This method allows for large-scale production with high efficiency and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

Dodecyl ethyl sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are often employed.

Major Products

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted alkyl sulfates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dodecyl ethyl sulfate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and micelle formation.

Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the formulation of cleaning products, personal care items, and as an additive in various industrial processes.

Wirkmechanismus

The primary mechanism of action of dodecyl ethyl sulfate is its ability to reduce surface tension and disrupt lipid membranes. This is achieved through the interaction of its hydrophobic dodecyl chain with lipid bilayers, leading to membrane destabilization and increased permeability. The sulfate group provides the hydrophilic property, allowing the compound to interact with water and other polar substances.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium dodecyl sulfate: Another widely used anionic surfactant with similar properties but different counterions.

Sodium laureth sulfate: Similar in structure but contains ethoxylate groups, making it more soluble in water.

Ammonium lauryl sulfate: Similar surfactant with ammonium as the counterion.

Uniqueness

Dodecyl ethyl sulfate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring strong surfactant action without excessive foaming. Its specific molecular structure allows for targeted interactions in both industrial and research settings.

Eigenschaften

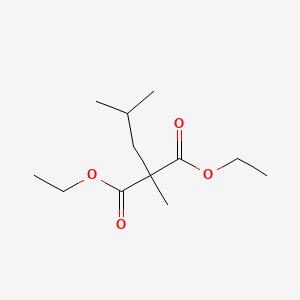

IUPAC Name |

dodecyl ethyl sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O4S/c1-3-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17-4-2/h3-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBGCKSWASPHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

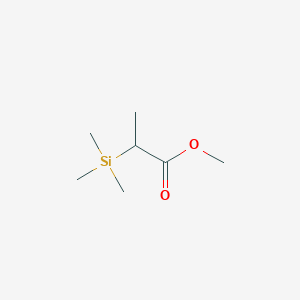

CCCCCCCCCCCCOS(=O)(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964744 | |

| Record name | Dodecyl ethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50514-02-8 | |

| Record name | Sulfuric acid, dodecyl ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050514028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl ethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

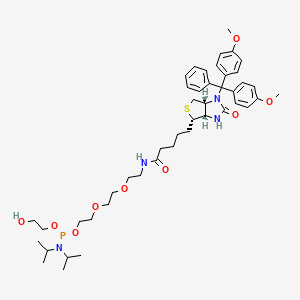

![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752389.png)